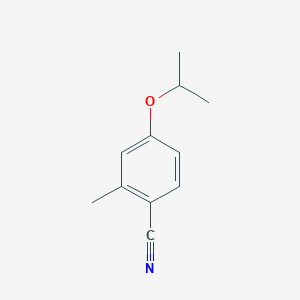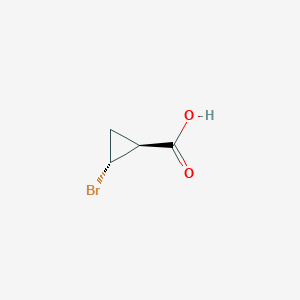![molecular formula C22H18ClNO3 B2990755 ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 368847-09-0](/img/structure/B2990755.png)
ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate” is a complex organic molecule. It has a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene . The molecule also contains a chlorophenyl group, which is a phenyl group with a chlorine atom attached .
Scientific Research Applications
Antitumor Activity
Pyrano [2,3-d]pyrimidines, a class of compounds to which our target molecule belongs, have demonstrated antitumor potential . Researchers have investigated their ability to inhibit tumor growth and metastasis. The compound’s structural features may play a role in interfering with cancer cell proliferation pathways.
Antibacterial Properties
Studies have highlighted the antibacterial activity of pyrano [2,3-d]pyrimidines . These derivatives exhibit promising effects against various bacterial strains, making them potential candidates for developing new antibiotics. Their mechanism of action involves disrupting bacterial cell walls or essential metabolic pathways.
Antioxidant Effects
Oxidative stress contributes to various diseases, including neurodegenerative disorders and cardiovascular conditions. Compounds like our target molecule may act as antioxidants, scavenging free radicals and protecting cells from damage . Investigating its antioxidant potential could lead to therapeutic applications.
Antiviral Properties
Pyrano [2,3-d]pyrimidines have been explored for their antiviral activity . Researchers have investigated their effects against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Understanding their mode of action could aid in developing novel antiviral drugs.
Blood Glucose Regulation
Interestingly, certain pyrrolo[3,4-c]pyridine derivatives (a related class) have been found to reduce blood glucose levels . Given the structural similarities, our compound might also impact glucose metabolism. It could be relevant for managing conditions like type 1 diabetes, insulin resistance, and hyperlipidemia.
Neurological Implications
Acetylcholinesterase (AChE) inhibition is crucial for maintaining normal nerve function. Compounds affecting AChE activity can impact behavior and survival in organisms . Investigating whether our compound interacts with AChE could provide insights into its neurological effects.
These applications highlight the diverse potential of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate in various scientific contexts. Further research is needed to fully explore its mechanisms of action and therapeutic implications. 🌟 .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A .
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(23)11-9-13/h4-11,18,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEWKPRTNKQIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/no-structure.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)
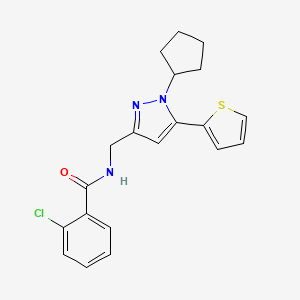
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)
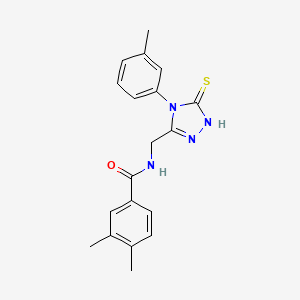

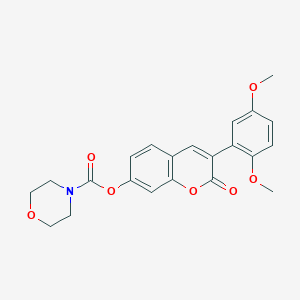

![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)

